1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-
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Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a chlorine atom at the 5-position and a 4,5-dihydro-1H-imidazol-2-yl group at the 3-position
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: This can be achieved through cyclization reactions involving pyridine derivatives and suitable reagents.
Chlorination: Introduction of the chlorine atom at the 5-position can be done using chlorinating agents such as thionyl chloride or N-chlorosuccinimide.
Imidazole Introduction: The 4,5-dihydro-1H-imidazol-2-yl group can be introduced through nucleophilic substitution reactions using imidazole derivatives.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- involves its interaction with molecular targets such as enzymes or receptors. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which play a role in cell proliferation and differentiation. By binding to these receptors, the compound can modulate signaling pathways and exert its biological effects .
Comparison with Similar Compounds
Similar compounds to 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- include other pyrrolo[2,3-b]pyridine derivatives with different substituents. These compounds may have varying biological activities and properties. For instance:
4-Chloro-1H-pyrrolo[2,3-b]pyridine: Similar core structure but lacks the imidazole group.
5-[(5-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methyl]-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]pyridin-2-amine dihydrochloride: A more complex derivative with additional functional groups.
The uniqueness of 1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H9ClN4 |
---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H9ClN4/c11-6-3-7-8(10-12-1-2-13-10)5-15-9(7)14-4-6/h3-5H,1-2H2,(H,12,13)(H,14,15) |
InChI Key |
IPBDTKQNWGIJEE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C(N1)C2=CNC3=C2C=C(C=N3)Cl |
Origin of Product |
United States |
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